molecular formula C14H25BrCl2N2O3 B4211020 1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

Cat. No.: B4211020
M. Wt: 420.2 g/mol
InChI Key: NODAIPWFCIABHA-UHFFFAOYSA-N
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Description

1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound that features a brominated benzyl group and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:

    Dimethoxylation: The addition of methoxy groups to the benzene ring can be performed using methanol (CH₃OH) and a suitable catalyst.

    Formation of the Propanol Group: This step involves the reaction of the intermediate with propylene oxide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The brominated benzyl group and the amino groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-({2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride
  • 1-({2-[(3-fluoro-4,5-dimethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride

Uniqueness

1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro or fluoro analogs.

Properties

IUPAC Name

1-[2-[(3-bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN2O3.2ClH/c1-10(18)8-16-4-5-17-9-11-6-12(15)14(20-3)13(7-11)19-2;;/h6-7,10,16-18H,4-5,8-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODAIPWFCIABHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNCC1=CC(=C(C(=C1)Br)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
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1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

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